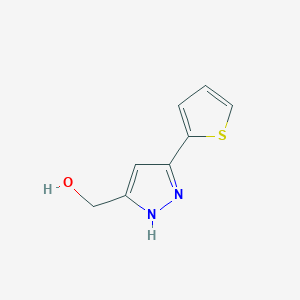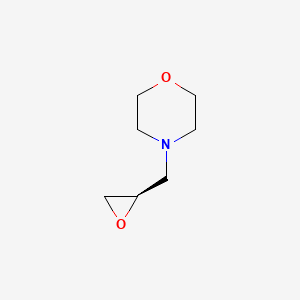
(R)-4-(Oxiran-2-ylmethyl)morpholine
Descripción general
Descripción
®-4-(Oxiran-2-ylmethyl)morpholine is an organic compound that features a morpholine ring substituted with an oxirane (epoxide) group This compound is of interest due to its unique chemical structure, which combines the reactivity of the epoxide group with the stability and versatility of the morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(Oxiran-2-ylmethyl)morpholine typically involves the reaction of morpholine with an epoxide precursor. One common method is the reaction of morpholine with ®-epichlorohydrin under basic conditions. The reaction proceeds as follows:
Reactants: Morpholine and ®-epichlorohydrin.
Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, at a controlled temperature.
Procedure: Morpholine is added to a solution of ®-epichlorohydrin in an appropriate solvent, such as ethanol or water. The mixture is stirred and heated to promote the reaction.
Product Isolation: The resulting ®-4-(Oxiran-2-ylmethyl)morpholine is isolated by extraction and purification techniques, such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-4-(Oxiran-2-ylmethyl)morpholine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can facilitate large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
®-4-(Oxiran-2-ylmethyl)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide group is highly reactive towards nucleophiles, leading to ring-opening reactions.
Oxidation: The compound can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, and alcohols can react with the epoxide group under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Nucleophilic Substitution: The major products are morpholine derivatives with various substituents replacing the epoxide group.
Oxidation: Oxidized products include oxirane derivatives with additional oxygen functionalities.
Reduction: Reduced products are typically diols.
Aplicaciones Científicas De Investigación
Chemistry
®-4-(Oxiran-2-ylmethyl)morpholine is used as a building block in organic synthesis. Its reactivity makes it valuable for constructing complex molecules and studying reaction mechanisms.
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins and nucleic acids, through epoxide ring-opening reactions. This allows for the study of enzyme mechanisms and the development of bioconjugates.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of drugs and drug delivery systems. Its ability to form stable conjugates with biomolecules makes it a candidate for targeted therapies.
Industry
In the industrial sector, ®-4-(Oxiran-2-ylmethyl)morpholine can be used in the production of polymers and materials with specific properties
Mecanismo De Acción
The mechanism of action of ®-4-(Oxiran-2-ylmethyl)morpholine involves the reactivity of the epoxide group. The epoxide can undergo nucleophilic attack, leading to ring-opening and the formation of new bonds. This reactivity is exploited in various applications, such as drug design and materials science.
Molecular Targets and Pathways
In biological systems, the compound can target nucleophilic sites on biomolecules, such as amino acids in proteins or nucleotides in nucleic acids. This allows for the modification of these biomolecules and the study of their functions.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-(Oxiran-2-ylmethyl)morpholine: The enantiomer of ®-4-(Oxiran-2-ylmethyl)morpholine, with similar reactivity but different stereochemistry.
N-(2,3-Epoxypropyl)morpholine: A related compound with an epoxide group attached to the nitrogen atom of morpholine.
4-(2,3-Epoxypropoxy)morpholine: Another similar compound with an epoxide group attached to the oxygen atom of morpholine.
Uniqueness
®-4-(Oxiran-2-ylmethyl)morpholine is unique due to its specific stereochemistry and the position of the epoxide group. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its analogs.
Propiedades
IUPAC Name |
4-[[(2R)-oxiran-2-yl]methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-3-9-4-2-8(1)5-7-6-10-7/h7H,1-6H2/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWQCCPQBCHJBZ-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C[C@@H]2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427837 | |
| Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
452105-35-0 | |
| Record name | 4-{[(2R)-Oxiran-2-yl]methyl}morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
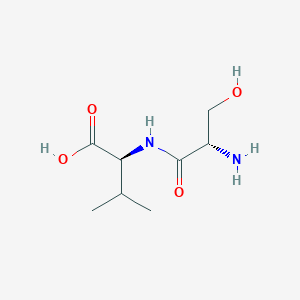
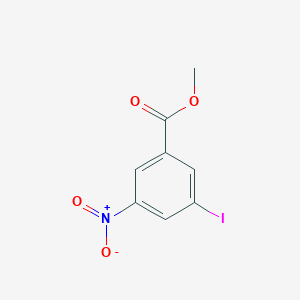
![(R)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B1310954.png)



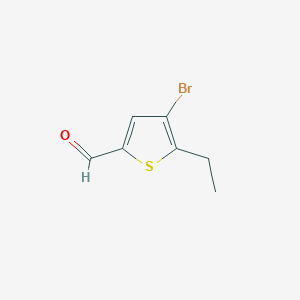
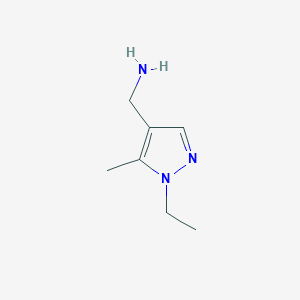
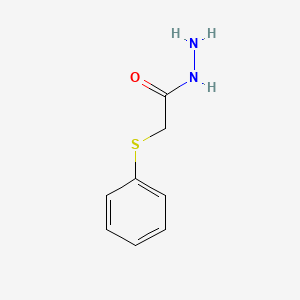
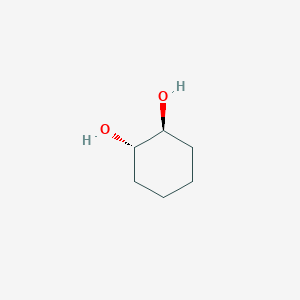

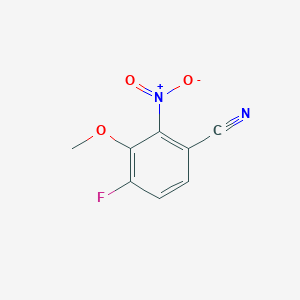
![Imidazo[1,2-a]pyridin-6-ylmethanol](/img/structure/B1310979.png)
